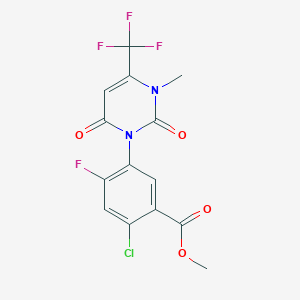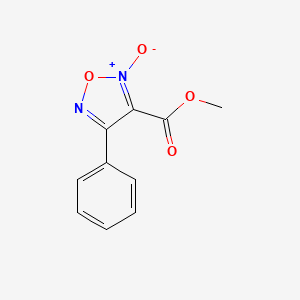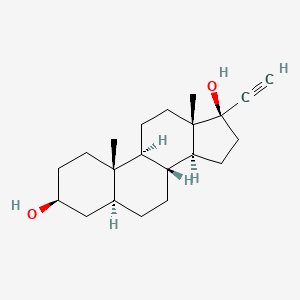
17alpha-Ethynyl-3beta-androstanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17α-Ethynyl-5α-androstane-3β,17β-diol is a synthetic estrogen and a 17α-substituted derivative of 3β-androstanediol. It is known for its high affinity for estrogen receptors and its ability to activate these receptors in vitro . This compound has been studied for its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 17α-Ethynyl-5α-androstane-3β,17β-diol involves several steps. One common method includes the ethynylation of 3β-androstanediol. The reaction typically requires the use of ethynyl magnesium bromide as a reagent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
17α-Ethynyl-5α-androstane-3β,17β-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
17α-Ethynyl-5α-androstane-3β,17β-diol has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying the behavior of synthetic estrogens and their interactions with various receptors.
Biology: The compound’s high affinity for estrogen receptors makes it valuable in research related to hormone receptor interactions and signaling pathways.
Mécanisme D'action
The mechanism of action of 17α-Ethynyl-5α-androstane-3β,17β-diol involves its interaction with estrogen receptors. It binds to these receptors with high affinity, leading to the activation of estrogen receptor-mediated signaling pathways. This activation can result in various biological effects, including the modulation of gene expression and cellular proliferation . The compound may also produce active metabolites, such as 17α-ethynyl-3α-androstanediol and 5α-dihydroethisterone, which contribute to its overall biological activity .
Comparaison Avec Des Composés Similaires
17α-Ethynyl-5α-androstane-3β,17β-diol can be compared with other similar compounds, such as:
17α-Ethynyl-3α-androstanediol: Another synthetic estrogen with similar receptor affinity and biological activity.
Ethinylandrostenediol: A related compound with similar structural features and estrogenic properties.
Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives, known for its high potency and receptor affinity.
Ethisterone: A synthetic progestogen with structural similarities but different biological activity.
The uniqueness of 17α-Ethynyl-5α-androstane-3β,17β-diol lies in its specific receptor interactions and the potential for producing active metabolites that contribute to its overall effects.
Propriétés
Numéro CAS |
13611-96-6 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
CKAXZOYFIHQCBN-FJCZRMHDSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



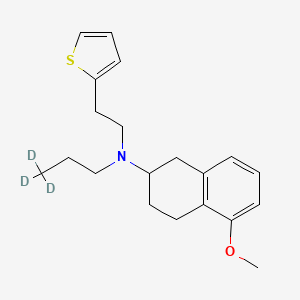
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
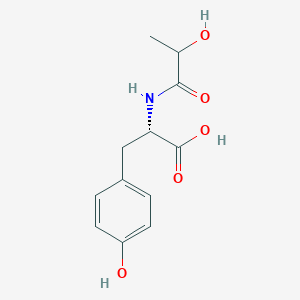

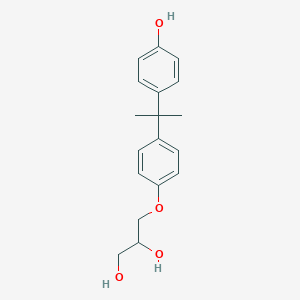
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
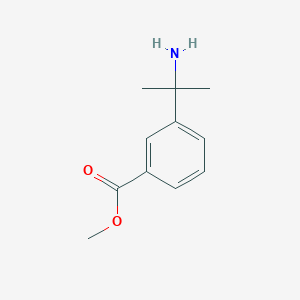

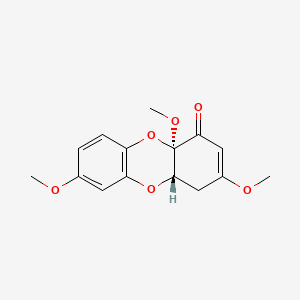
![L-[13C5]Xylose](/img/structure/B13442157.png)
